5-(4-Heptyl)tetrazole

Descripción general

Descripción

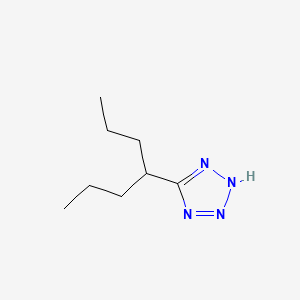

5-(4-Heptyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The unique structure of tetrazoles makes them valuable in various fields, including medicinal chemistry, material science, and agriculture.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptyl)tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst such as zinc chloride or iodine. The reaction is often carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and yield of the reaction. These methods offer advantages such as shorter reaction times, lower energy consumption, and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Heptyl)tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.

Reduction: Reduction of tetrazoles can lead to the formation of amines.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrazolium salts, while reduction can produce corresponding amines .

Aplicaciones Científicas De Investigación

5-(4-Heptyl)tetrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acid groups in pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as explosives and propellants.

Mecanismo De Acción

The mechanism of action of 5-(4-Heptyl)tetrazole involves its interaction with specific molecular targets. In medicinal applications, tetrazoles often act as inhibitors of enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The tetrazole ring can mimic the carboxylate group, allowing it to bind to the active site of enzymes and inhibit their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Phenyltetrazole

- 5-Methyltetrazole

- 5-Ethyltetrazole

Uniqueness

5-(4-Heptyl)tetrazole is unique due to its heptyl substituent, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where other tetrazoles may not be as effective .

Actividad Biológica

5-(4-Heptyl)tetrazole is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nitriles with sodium azide through a [3+2] cycloaddition mechanism. This method has been optimized for efficiency, yielding high percentages of the desired product in a relatively short time frame. Recent advancements in synthetic methodologies have included the use of microwave irradiation and nano-catalysts to enhance reaction rates and selectivity .

Antimicrobial Activity

Tetrazoles, including this compound, have demonstrated significant antimicrobial properties. In vitro studies have shown that various tetrazole derivatives exhibit activity against a range of bacterial strains. For instance, some derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showing zones of inhibition comparable to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | B. subtilis | 20 |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of tetrazole derivatives. Specifically, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The results indicated that these compounds could induce apoptosis in cancer cells at low concentrations .

A notable study reported an IC50 value for a related tetrazole derivative against HCT116 cells at approximately 201.45 µg/mL, suggesting a promising avenue for further investigation in cancer therapy .

Antioxidant Activity

The antioxidant properties of tetrazoles are also noteworthy. Studies utilizing the DPPH assay have shown that tetrazoles can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 5-substituted tetrazoles showed varying degrees of antimicrobial activity, with specific emphasis on their structural features influencing efficacy. The symmetrical structure of certain derivatives was linked to enhanced inhibitory action against bacterial strains .

- Cytotoxicity Evaluation : In vitro assays revealed that specific tetrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, highlighting their therapeutic potential with reduced side effects .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of tetrazoles with various biological targets. For instance, molecular docking simulations indicated favorable interactions between tetrazole derivatives and the CSNK2A1 enzyme, which is implicated in cancer progression .

Propiedades

IUPAC Name |

5-heptan-4-yl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-3-5-7(6-4-2)8-9-11-12-10-8/h7H,3-6H2,1-2H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQZMQLGNFRLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234722 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-57-2 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.